molecular formula C16H12F2N2O3 B2747858 3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 922027-07-4

3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B2747858
CAS No.: 922027-07-4
M. Wt: 318.28
InChI Key: VTHKBXXLBASAAX-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a synthetic organic compound with the molecular formula C16H12F2N2O3 and a molecular weight of 318.28 g/mol. This compound is characterized by the presence of difluoro groups and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazepine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of difluoro groups: This can be achieved through halogenation reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling with benzamide: The final step involves coupling the difluoro-substituted oxazepine with benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature .

Scientific Research Applications

3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Comparison with Similar Compounds

3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can be compared with similar compounds such as:

    2-(6,7-difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile: This compound also contains difluoro groups and is used in organic photovoltaic devices.

    5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene di-malononitrile: Another difluoro-substituted compound used in the development of non-fullerene acceptors for solar cells.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-difluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-12-3-1-9(7-13(12)18)15(21)20-10-2-4-14-11(8-10)16(22)19-5-6-23-14/h1-4,7-8H,5-6H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHKBXXLBASAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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